5-Amino-2-fluorobenzenesulfonic acid

Overview

Description

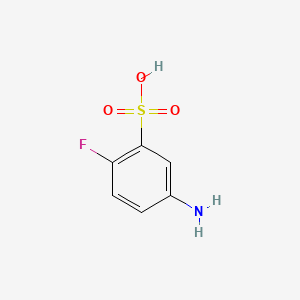

5-Amino-2-fluorobenzenesulfonic acid is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 5-amino-2-fluorobenzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzenesulfonic acid consists of a benzene ring substituted with an amino group at the 5th position and a fluorine atom at the 2nd position . The benzene ring is also substituted with a sulfonic acid group .Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzenesulfonic acid is a solid compound . It has a melting point of approximately 310°C . The compound has a topological polar surface area of 88.8 Ų and a complexity of 248 . It has one rotatable bond .Scientific Research Applications

Fluorescence in Biochemical Sensing

5-Amino-2-fluorobenzenesulfonic acid: is utilized in the development of fluorescent amino acids, which are instrumental in biochemical sensing applications. These compounds can detect functional groups and ions due to their ability to undergo π–π transitions under specific wavelengths of light, emitting photons that produce fluorescence .

Peptide-Based Fluorescence Technology

In peptide-based fluorescence technology, 5-Amino-2-fluorobenzenesulfonic acid may be incorporated into peptides to enhance their fluorescence. This integration retains the biocompatibility of peptides while leveraging the fluorescent properties of the amino acid, thus expanding research capabilities in biochemistry .

Drug Release Monitoring

The fluorescent properties of 5-Amino-2-fluorobenzenesulfonic acid can be applied to monitor drug release. By embedding this compound into drug formulations, researchers can track the release and distribution of drugs within biological systems, providing valuable insights into drug delivery dynamics .

Metal Ion Detection

This compound’s fluorescence can be used to detect the presence of metal ions. The sensitivity of 5-Amino-2-fluorobenzenesulfonic acid to changes in its environment makes it a suitable candidate for developing sensors that can identify and quantify metal ions in various samples .

Biomolecule Labeling

5-Amino-2-fluorobenzenesulfonic acid: can serve as a labeling agent for biomolecules. Its fluorescent properties allow for the visualization and tracking of biomolecules in research studies, aiding in the understanding of biological processes and interactions .

Synthesis of Fluorescent Unnatural α-Amino Acids

Research into the synthesis of fluorescent unnatural α-amino acids often involves 5-Amino-2-fluorobenzenesulfonic acid . These efforts aim to refine the structure and photophysical properties of these compounds for application in environment-sensitive processes, such as medical research .

Safety and Hazards

When handling 5-Amino-2-fluorobenzenesulfonic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . It’s recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

It’s structurally similar to aminosalicylic acid, which is known to target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibits the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid is known to inhibit the folic acid synthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

properties

IUPAC Name |

5-amino-2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZCHPTZXGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512606 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorobenzenesulfonic acid | |

CAS RN |

38962-61-7 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?

A1: The research outlines two main synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid:

- Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield 5-amino-2-fluorobenzenesulfonic acid [].

- Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain 5-amino-2-fluorobenzenesulfonic acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)